
3-(Carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid is a complex organic compound with significant biochemical and industrial relevance This compound is characterized by its unique structure, which includes a carbamoylamino group, a hydroxy group, and a methyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with carbamoyl chloride under controlled conditions to introduce the carbamoylamino group. The hydroxy and methyl groups are then introduced through subsequent reactions involving hydroxylation and methylation, respectively.
Industrial Production Methods: Industrial production of this compound may involve the use of enzymatic processes to enhance yield and purity. Enzymes such as carbamoylases can be employed to catalyze specific steps in the synthesis, ensuring efficient conversion of intermediates to the desired product. The use of biocatalysts in industrial settings helps in achieving high specificity and reducing the need for harsh chemical reagents .
Chemical Reactions Analysis
Types of Reactions: 3-(Carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The carbamoylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the carbamoylamino group.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amides .
Scientific Research Applications
3-(Carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamoylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. This compound can also participate in signaling pathways by acting as a ligand for certain receptors, influencing cellular responses .
Comparison with Similar Compounds
- 3-(Carbamoylamino)-2-hydroxy-3-oxopropanoic acid
- 2-Hydroxy-2-methyl-3-oxopropanoic acid
- 3-(Aminomethyl)-2-hydroxy-2-methyl-3-oxopropanoic acid
Comparison: Compared to its analogs, 3-(Carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid is unique due to the presence of both a carbamoylamino group and a hydroxy group on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
90773-29-8 |
|---|---|
Molecular Formula |
C5H8N2O5 |
Molecular Weight |
176.13 g/mol |
IUPAC Name |
3-(carbamoylamino)-2-hydroxy-2-methyl-3-oxopropanoic acid |
InChI |
InChI=1S/C5H8N2O5/c1-5(12,3(9)10)2(8)7-4(6)11/h12H,1H3,(H,9,10)(H3,6,7,8,11) |
InChI Key |
MGHLADSUTBTZHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(=O)N)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


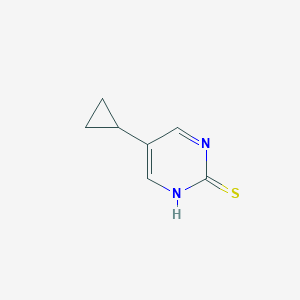

![S-Butyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14347145.png)
![4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile](/img/structure/B14347154.png)

![Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B14347165.png)
![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)

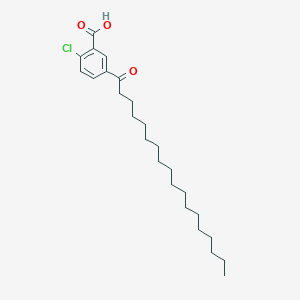

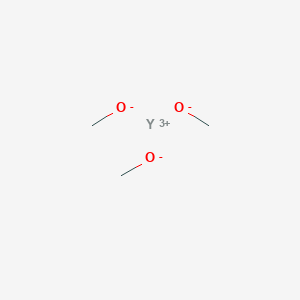
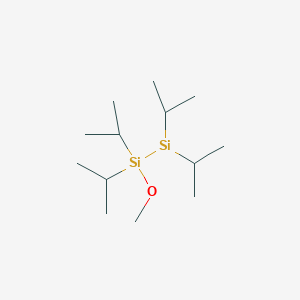
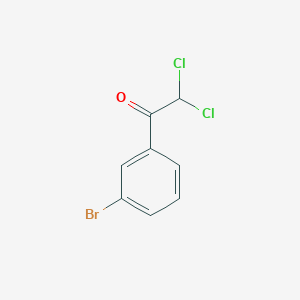
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline](/img/structure/B14347205.png)
